molecular formula C23H22ClN5O2 B11291977 2-[(4-Chlorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-[(4-Chlorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11291977
M. Wt: 435.9 g/mol
InChI Key: GFXCVBLUHVCLMX-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes both chlorophenyl and ethylphenyl groups

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl and ethylphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

    Methylation: The final step involves the methylation of the imidazo[1,2-g]purine core to obtain the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl and ethylphenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H22ClN5O2/c1-3-15-6-10-18(11-7-15)27-12-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-4-8-17(24)9-5-16/h4-11H,3,12-14H2,1-2H3

InChI Key

GFXCVBLUHVCLMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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